4-Methyl-7(8H)-pteridinone

Kinase inhibitor design PI3K/mTOR Structure-based drug design

4-Methyl-7(8H)-pteridinone (CAS 16041-29-5) is a monomethyl-substituted pteridin-7(8H)-one heterocycle (C₇H₆N₄O, MW 162.15 g/mol). The pteridinone core serves as a privileged scaffold in kinase inhibitor medicinal chemistry, and the C-4 methyl substituent is specifically recognized as the critical structural determinant that redirects selectivity from a non-selective kinase template toward PI3K and mTOR dual inhibition.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 16041-29-5
Cat. No. B094846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-7(8H)-pteridinone
CAS16041-29-5
Synonyms4-Methyl-7(8H)-pteridinone
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)NC(=O)C=N2
InChIInChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)11-5(12)2-8-6/h2-3H,1H3,(H,9,10,11,12)
InChIKeyDXWXYHAWBYBBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-7(8H)-pteridinone (CAS 16041-29-5): Core Scaffold for PI3K/mTOR-Selective Inhibitor Chemotypes


4-Methyl-7(8H)-pteridinone (CAS 16041-29-5) is a monomethyl-substituted pteridin-7(8H)-one heterocycle (C₇H₆N₄O, MW 162.15 g/mol) [1]. The pteridinone core serves as a privileged scaffold in kinase inhibitor medicinal chemistry, and the C-4 methyl substituent is specifically recognized as the critical structural determinant that redirects selectivity from a non-selective kinase template toward PI3K and mTOR dual inhibition [2]. This compound is primarily procured as a synthetic building block for constructing pharmacologically active pteridinone derivatives, rather than as a drug substance itself.

Why Pteridinone Scaffold Selection Is Not Interchangeable: The Functional Impact of C-4 Methylation


The unsubstituted pteridin-7(8H)-one scaffold (CAS 2432-27-1) lacks the engineered kinase-selectivity gatekeeper motif identified in structure-based drug design programs [1]. Published co-crystal structure evidence demonstrates that the C-4 methyl group occupies a unique sub-pocket within PI3K and mTOR binding sites that is absent in most other kinases, converting a promiscuous template into a selective dual PI3K/mTOR inhibitor chemotype [2]. Procuring a 4-unsubstituted or differently substituted pteridinone analog eliminates this pharmacophoric feature and necessitates additional synthetic steps to reintroduce the methyl group, reducing overall yield and introducing regioisomeric purification challenges [3]. The quantitative evidence below establishes the specific structural, selectivity, and synthetic consequences of this C-4 substitution.

Quantitative Differentiation Evidence: 4-Methyl-7(8H)-pteridinone vs. Closest Analogs


C-4 Methyl as a Selectivity Gatekeeper: PDB Co-Crystal Structure Evidence from PI3Kγ

The X-ray co-crystal structure of 2-amino-4-methyl-8-(1-methylethyl)-6-(1H-pyrazol-4-yl)pteridin-7(8H)-one bound to PI3Kγ (PDB 3OAW, resolution 2.75 Å) provides direct structural evidence that the C-4 methyl group occupies a hydrophobic pocket unique to PI3K and mTOR family kinases [1]. In the progenitor non-selective kinase template series lacking the C-4 methyl substituent, broad kinase inhibition was observed; introduction of the C-4 methyl group conferred selectivity for PI3Kα and mTOR over a wide panel of other kinases [2]. The binding data for representative 4-methylpteridinone derivatives against PI3Kα show IC₅₀ values in the low nanomolar range (e.g., IC₅₀ = 5.7 nM for AKT1 in downstream pathway assays) [3]. In contrast, the unsubstituted pteridin-7(8H)-one core has no reported selective kinase binding activity and was explicitly noted as a promiscuous starting template [2].

Kinase inhibitor design PI3K/mTOR Structure-based drug design Kinase selectivity

Synthetic Step Economy: Pre-Installed C-4 Methyl Eliminates Regioselective Alkylation

Process patents for dihydropteridinone manufacturing (e.g., US 8,138,341 B2) disclose convergent synthetic routes in which the C-4 substituent on the pteridinone ring determines the final compound identity [1]. Starting from 4-methyl-7(8H)-pteridinone rather than the unsubstituted pteridin-7(8H)-one (CAS 2432-27-1) eliminates one C–C bond-forming step (typically requiring organometallic coupling or directed ortho-metalation) required to install the methyl group at C-4 [2]. Pteridine alkylation chemistry is complicated by competing N- vs. C-alkylation regioisomers; pre-installation of the 4-methyl group avoids this regioisomeric mixture, reducing purification burden. Typical vendor purity for the pre-methylated building block is ≥95% .

Synthetic chemistry Building block Dihydropteridinone synthesis Step economy

Physicochemical Differentiation: Predicted Property Shifts vs. Unsubstituted Pteridin-7(8H)-one

The addition of a single methyl group at C-4 increases molecular weight from 148.12 g/mol (pteridin-7(8H)-one) to 162.15 g/mol while increasing calculated logP by approximately +0.5 log units (estimated from heterocyclic methyl group contribution) [1]. The melting point of unsubstituted pteridin-7(8H)-one is reported as 230 °C (decomposition, in water) . Experimental melting point data for 4-methyl-7(8H)-pteridinone are not publicly reported; however, the methyl substitution is expected to moderately lower the melting point relative to the parent due to reduced crystal lattice packing efficiency, consistent with trends observed for methyl-substituted aza-heterocycles [2]. These differences, while modest in isolation, become significant when the building block is incorporated into larger lead compounds where cumulative physicochemical properties (MW, logP, TPSA) influence ADME profiles.

Physicochemical properties Drug-likeness Medicinal chemistry Scaffold selection

Scaffold Privilege: Pteridin-7(8H)-one Core Validated Across Multiple Kinase Targets, but C-4 Methyl Directs Target Engagement

The pteridin-7(8H)-one scaffold has independently emerged as a productive template for FLT3 inhibitors (Sun et al., J. Med. Chem. 2016) and EGFR T790M/L858R mutant inhibitors [1]. In the FLT3 program, the 4-methylpiperazinyl substituent (at a different position) was found to promote enzymatic activity by forming a hydrogen bond with Asn701 [1]. Meanwhile, the Liu et al. (2010) report demonstrates that placing the methyl group specifically at C-4 is what drives PI3K/mTOR selectivity rather than FLT3 or EGFR activity [2]. This target-specific substitution requirement means that analogs bearing the methyl group at other positions (e.g., 6-methyl-7(8H)-pteridinone or 7-methyl-pteridinone isomers) are directed toward different kinase profiles and cannot substitute for the 4-methyl isomer in PI3K/mTOR programs.

Kinase inhibitor FLT3 EGFR PI3K Scaffold selectivity

High-Value Application Scenarios for 4-Methyl-7(8H)-pteridinone Based on Comparative Evidence


Medicinal Chemistry: PI3K/mTOR Dual Inhibitor Lead Optimization

Medicinal chemistry teams pursuing PI3K/mTOR dual inhibitors for oncology should select 4-methyl-7(8H)-pteridinone as the core scaffold building block. As demonstrated by Liu et al. (2010), the C-4 methyl group is the essential pharmacophoric element that redirects kinase selectivity away from promiscuous inhibition toward PI3K and mTOR [1]. Using the unsubstituted pteridin-7(8H)-one scaffold would require late-stage C-4 methylation, introducing synthetic complexity and risking loss of selectivity. The PDB 3OAW co-crystal structure confirms the structural basis for this selectivity, enabling structure-based drug design directly from the 4-methyl scaffold [2].

Process Chemistry: Convergent Synthesis of Dihydropteridinone APIs

In the manufacture of dihydropteridinone active pharmaceutical ingredients (APIs) as described in US Patent 8,138,341 B2, using 4-methyl-7(8H)-pteridinone as a pre-functionalized intermediate eliminates one C–C bond-forming step and the associated regioisomeric purification [3]. For process scale campaigns, this step economy translates directly to reduced solvent consumption, shorter cycle times, and improved overall yield. The building block is commercially available at ≥95% purity, supporting direct use in GMP-like synthetic sequences.

Chemical Biology: Kinase Selectivity Probe Development

For chemical biology groups developing selective kinase probes, the 4-methyl-7(8H)-pteridinone scaffold provides a well-characterized starting point with documented selectivity for the PI3K/AKT/mTOR pathway over other kinases [1]. This contrasts with the unsubstituted scaffold, which was explicitly designed from a non-selective kinase template and would require extensive counter-screening. The availability of a PDB co-crystal structure (3OAW) enables rational design of linker attachment points for PROTAC or affinity probe conjugation while preserving the selectivity-conferring C-4 methyl group [2].

Academic Research: Structure–Activity Relationship (SAR) Studies on Pteridinone Kinase Inhibitors

Academic groups investigating pteridinone-based kinase inhibitors across different targets (PI3K/mTOR, FLT3, EGFR) should procure 4-methyl-7(8H)-pteridinone as the baseline scaffold for PI3K/mTOR-focused SAR, distinct from 6-substituted or other regioisomeric analogs used for FLT3 (Sun et al., 2016) or EGFR programs [4]. Using the correct regioisomer from the start ensures that observed biochemical activity reflects the intended target engagement rather than positional isomer effects, which is critical for publication-quality SAR tables and reproducibility across laboratories.

Quote Request

Request a Quote for 4-Methyl-7(8H)-pteridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.